molecular formula C10H10N2O2 B148094 Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 131020-36-5

Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B148094
CAS RN: 131020-36-5
M. Wt: 190.2 g/mol
InChI Key: HBYFGEOBNHODCG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate, also known as Methylbenzoimidazole-5-carboxylate (MBIC), is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. MBIC is an important intermediate in the synthesis of many compounds and has been used in a variety of applications, including drug synthesis, biochemistry, and physiology.

Scientific Research Applications

Crystal Structure Studies

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a related compound, has been studied for its crystal and molecular structures. This research is significant as it was a byproduct in the synthesis of an antitubercular agent, showing the compound's relevance in the development of pharmaceuticals (Richter et al., 2023).

Antimicrobial Applications

Novel benzimidazole–oxadiazole hybrid molecules, including 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrids, have shown promising antimicrobial properties. These compounds exhibit potent anti-tubercular activity, indicating their potential in addressing bacterial infections (Shruthi et al., 2016).

Corrosion Inhibition

1H-benzo[d]imidazole derivatives have been researched for their corrosion inhibition abilities, particularly for protecting mild steel in acidic environments. This application is significant in industries where metal corrosion is a major concern (Ammal et al., 2018).

Anticancer Research

Compounds like methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized and evaluated for their antitumor properties. This research contributes to the ongoing search for effective cancer therapies (Abonía et al., 2011).

Synthetic Methodologies

Research into efficient synthetic methods for related benzimidazole compounds is also significant. Methods like microwave-assisted synthesis demonstrate advancements in producing these compounds more effectively, which is crucial for pharmaceutical and industrial applications (Jagadeesha et al., 2023).

Environmental Studies

Related benzotriazoles, used as corrosion inhibitors, have been studied for their biodegradation pathways in the environment. Understanding the environmental impact of these chemicals is crucial for assessing their safe use (Huntscha et al., 2014).

Safety and Hazards

“Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate” were not found, it is worth noting that imidazole compounds have been used in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

methyl 1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-8-5-7(10(13)14-2)3-4-9(8)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYFGEOBNHODCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359479
Record name Methyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131020-36-5
Record name Methyl 1-methyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131020-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-amino-4-methylaminobenzoate (prepared as in DE 1990390463 A1) (2.57 g, 14 mmol) in trimethyl orthoformate (50 mL) was refluxed for 16 hours. The solvent was then removed under reduced pressure to afford 2.31 g of product.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 1H-benzo[d]imidazole-6-carboxylate (9.5 g, 53.9 mmol) in THF (100 mL) had NaH (2.59 g, 64.7 mmol) added at 0° C. After stirring for 30 min, CH3I (13.23 g, 93.2 mmol) was added and the mixture was stirred at room temperature for 1 h. The reaction was then quenched by addition of water and extracted with DCM (3×100 mL). The combined organic layers were dried over Na2SO4 and concentrated to give a mixture of two isomeric products methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (8.0 g, Yield 78%). LCMS (m/z): 191.06 (M+1). This crude mixture was used directly in the next step.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.59 g
Type
reactant
Reaction Step Two
Name
Quantity
13.23 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Mass spectrum (FAB, Pos):m/z 177 (M30 +1, as a free base). ##STR11## 1-Methylbenzimidazole-5-carboxylic acid hydrochloride, 20.2 g (including inorganic matters), was added to 300 ml of methanol and 5 ml of conc. hydrochloric acid was added to the mixture followed by heating to reflux for 7 hours. The solvent was distilled off and 200 ml of water was added to the residue. At 5° to 10° C., 1 N sodium hydroxide solution was added to the mixture to adjust pH to 9 to 10 followed by extraction with ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate and filtered. The solvent was distilled off under reduced pressure. The resulting crystals were washed with ether to give 4.8 g of methyl 1-methyl-benzimidazole-5-carboxylate (43.6%, based on 1,5-dimethylbenzimidazole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate relate to the synthesis of Dabigatran Etexilate related substances?

A1: The provided research article demonstrates the synthesis of four related substances of Dabigatran Etexilate, a drug used for preventing blood clots. this compound represents a key structural fragment within these synthesized substances []. This suggests that understanding the reactivity and properties of this compound is crucial for developing synthetic pathways for Dabigatran Etexilate analogs and potentially other pharmaceuticals with similar structural features.

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